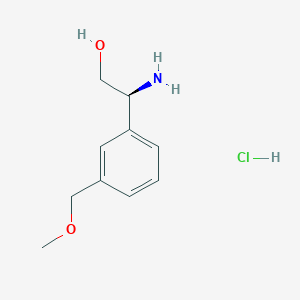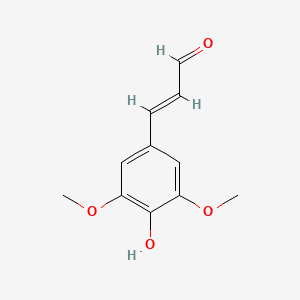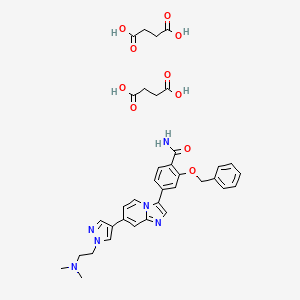
15-epi-Danshenol A
描述
15-epi-Danshenol A is a diterpenoid compound known for its immune-modulating activityThis compound has shown significant biological activities, particularly in inhibiting B lymphoblast cells in a concentration-dependent manner .
作用机制
15-Epi-Danshenol-A, also known as (1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho1,2-gbenzofuran-11-one, is a diterpenoid with intriguing biological activities. This article will delve into the compound’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of 15-Epi-Danshenol-A is B lymphoblasts cells . It shows an inhibitory effect on these cells in a concentration-dependent manner .
Mode of Action
15-Epi-Danshenol-A inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) , which is induced by TNF-α . This inhibition is mediated by NOX4 . The compound significantly reverses TNF-α-induced ICAM-1 expression and subsequent adhesion of monocytes, as well as elevated reactive oxygen species (ROS) generation and NOX4 expression .
Biochemical Pathways
The compound affects the NOX4-dependent IKKβ/NF-κB pathway . It inhibits TNF-α-induced ICAM-1 expression, which is increased via IKKβ/IκBα-mediated activation of NF-κB p65 . Interestingly, NOX4 overexpression suppresses the ICAM-1 expression, which may be ascribed to the activation of Nrf-2 .
Result of Action
The molecular and cellular effects of 15-Epi-Danshenol-A’s action include the inhibition of ICAM-1 expression and the subsequent adhesion of monocytes to endothelial cells . This novel bioactivity makes 15-Epi-Danshenol-A a good candidate for further exploration for therapeutic or preventive application for atherosclerosis .
Action Environment
It is known that the compound’s effects can be influenced by the presence of proinflammatory cytokines like tnf-α .
生化分析
Biochemical Properties
15-Epi-Danshenol-A plays a crucial role in biochemical reactions, particularly in modulating immune responses. It exhibits a concentration-dependent inhibitory effect on B lymphoblast cells . This compound interacts with various enzymes and proteins, including NADPH oxidase (NOX4), which is involved in the generation of reactive oxygen species (ROS). By inhibiting NOX4, 15-Epi-Danshenol-A reduces ROS production, thereby modulating oxidative stress and inflammation .
Cellular Effects
15-Epi-Danshenol-A exerts significant effects on various cell types and cellular processes. In endothelial cells, it inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α). This inhibition is mediated through the NOX4-dependent IKKβ/NF-κB pathway, leading to reduced adhesion of monocytes to endothelial cells . Additionally, 15-Epi-Danshenol-A influences cell signaling pathways, gene expression, and cellular metabolism by modulating oxidative stress and inflammatory responses .
Molecular Mechanism
The molecular mechanism of 15-Epi-Danshenol-A involves its interaction with NOX4, leading to the inhibition of ROS production. This compound also inhibits the activation of the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes. By suppressing NF-κB activation, 15-Epi-Danshenol-A reduces the expression of adhesion molecules like ICAM-1, thereby mitigating inflammation and oxidative stress . Furthermore, it has been observed to inhibit B lymphoblast cells in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-Epi-Danshenol-A have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 15-Epi-Danshenol-A maintains its immune-modulating activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to 15-Epi-Danshenol-A has been associated with sustained inhibition of inflammatory responses and oxidative stress .
Dosage Effects in Animal Models
The effects of 15-Epi-Danshenol-A vary with different dosages in animal models. At lower doses, the compound exhibits significant immune-modulating activity without adverse effects. At higher doses, potential toxic effects may arise, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
15-Epi-Danshenol-A is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as NOX4, which plays a pivotal role in ROS production. By inhibiting NOX4, 15-Epi-Danshenol-A modulates metabolic flux and reduces the levels of ROS, thereby influencing cellular metabolism and inflammatory responses .
Transport and Distribution
Within cells and tissues, 15-Epi-Danshenol-A is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function
Subcellular Localization
15-Epi-Danshenol-A exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with enzymes and proteins involved in oxidative stress and inflammation . Understanding the subcellular localization of 15-Epi-Danshenol-A can provide insights into its mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 15-epi-Danshenol A involves several steps, starting from the extraction of raw materials from Salvia miltiorrhiza. The process includes:
Extraction: The raw plant material is subjected to solvent extraction to obtain crude extracts.
Purification: The crude extracts are then purified using chromatographic techniques to isolate this compound.
Chemical Synthesis: Further chemical synthesis may be employed to enhance the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound typically follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions: 15-epi-Danshenol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
15-epi-Danshenol A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactions.
Biology: Investigated for its immune-modulating effects, particularly its inhibitory action on B lymphoblast cells.
Medicine: Explored for potential therapeutic applications in treating immune-related disorders and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and health supplements
相似化合物的比较
15-epi-Danshenol A can be compared with other diterpenoids such as:
- Danshenol B
- Tanshinone IIA
- Cryptotanshinone
Uniqueness: this compound is unique due to its specific immune-modulating activity and its inhibitory effect on B lymphoblast cells. Unlike other diterpenoids, it has shown a distinct concentration-dependent inhibition, making it a valuable compound for further research and potential therapeutic applications .
属性
IUPAC Name |
(1S,10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKPUPMMFGHQW-GTJPDFRWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)





![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B3028447.png)






